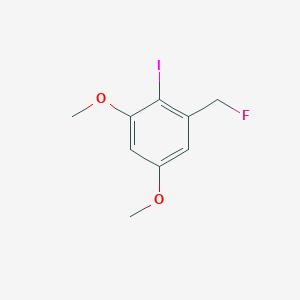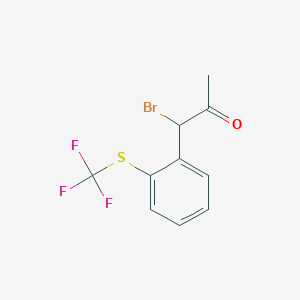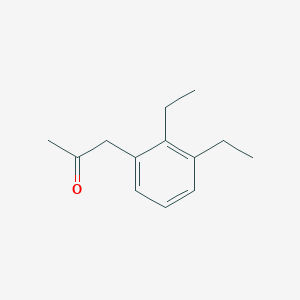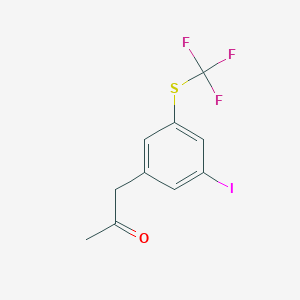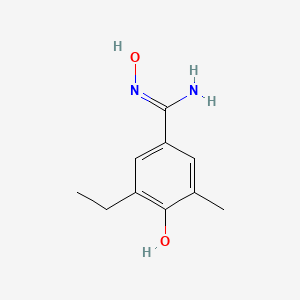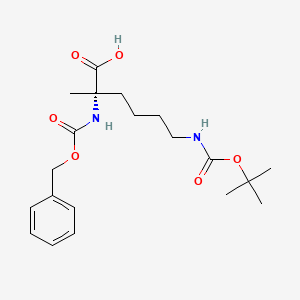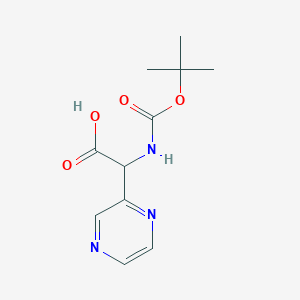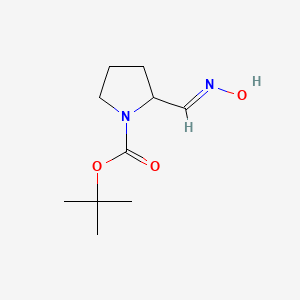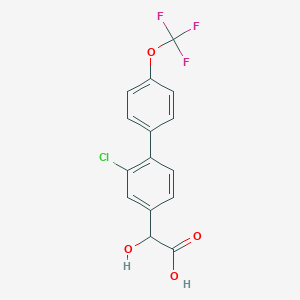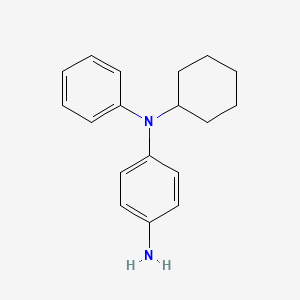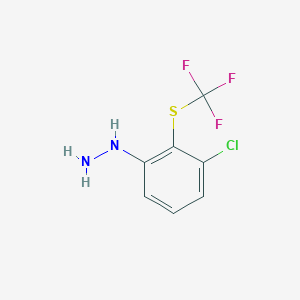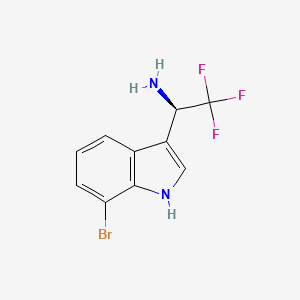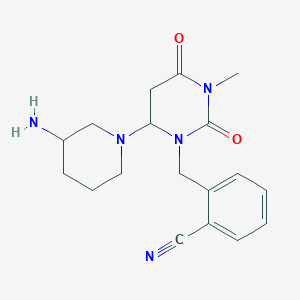
Alogliptin(alogliptine, alogliptina)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alogliptin, also known as alogliptine or alogliptina, is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is primarily used to manage blood sugar levels in patients with type 2 diabetes mellitus. Alogliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alogliptin involves several key steps. One common method starts with the condensation of 6-chloro-3-methyluracil and α-bromotoluoylnitrile to form a key intermediate. This intermediate then undergoes nucleophilic substitution with ®-3-aminopiperidine, followed by salt formation with benzoic acid to yield alogliptin .
Industrial Production Methods: Industrial production of alogliptin often employs environmentally friendly and cost-effective methods. For instance, a preparation method for an alogliptin intermediate, R-3-aminopiperidine dihydrochloride, involves Hoffmann rearrangement reactions under mild conditions using ethanol-water mixtures as solvents. This method is suitable for large-scale production due to its high yield and low cost .
化学反応の分析
Types of Reactions: Alogliptin undergoes various chemical reactions, including condensation, nucleophilic substitution, and derivatization reactions. For example, it can react with ninhydrin and phenylacetaldehyde to form a fluorescent pyrrolidone derivative .
Common Reagents and Conditions:
Condensation: 6-chloro-3-methyluracil and α-bromotoluoylnitrile.
Nucleophilic Substitution: ®-3-aminopiperidine.
Derivatization: Ninhydrin and phenylacetaldehyde in Teorell and Stenhagen buffer at pH 6.6.
Major Products:
Condensation Product: Key intermediate for alogliptin synthesis.
Nucleophilic Substitution Product: Alogliptin.
Derivatization Product: Fluorescent pyrrolidone derivative.
科学的研究の応用
Alogliptin has a wide range of scientific research applications:
Chemistry: Used in the development of novel DPP-4 inhibitors and related compounds.
Biology: Studied for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used to manage type 2 diabetes mellitus.
Industry: Employed in the production of anti-diabetic medications and related pharmaceutical research.
作用機序
Alogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). As a result, there is an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells. This leads to improved glycemic control .
類似化合物との比較
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
Alogliptin stands out for its high selectivity and bioavailability, making it a valuable option in the management of type 2 diabetes mellitus.
特性
分子式 |
C18H23N5O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H23N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3 |
InChIキー |
LBAMNIHTUKUKJT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


